molecular formula C20H18ClNO2S B4199791 N-(2-chlorobenzyl)-N-(4-methylphenyl)benzenesulfonamide

N-(2-chlorobenzyl)-N-(4-methylphenyl)benzenesulfonamide

Cat. No. B4199791
M. Wt: 371.9 g/mol
InChI Key: GSKVPKAHJIPQAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-N-(4-methylphenyl)benzenesulfonamide, also known as CBMS, is a chemical compound that has been widely used in scientific research. CBMS is a sulfonamide derivative that exhibits a range of biochemical and physiological effects.

Mechanism of Action

N-(2-chlorobenzyl)-N-(4-methylphenyl)benzenesulfonamide exerts its biological effects by binding to the active site of carbonic anhydrase enzymes, thereby inhibiting their activity. Carbonic anhydrase enzymes are involved in the conversion of carbon dioxide to bicarbonate ions, which is an important process in the regulation of acid-base balance in the body. By inhibiting the activity of carbonic anhydrase enzymes, this compound disrupts this process, leading to a decrease in pH and an increase in the concentration of carbon dioxide in the body. This compound has also been shown to inhibit the activity of metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of carbonic anhydrase enzymes. This compound has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by macrophages. This compound has been shown to exhibit antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-chlorobenzyl)-N-(4-methylphenyl)benzenesulfonamide in lab experiments include its high potency, specificity, and selectivity. This compound has been extensively characterized in terms of its chemical and biological properties, making it a reliable tool for scientific research. However, the limitations of using this compound in lab experiments include its low solubility in water, which can limit its bioavailability and efficacy. This compound can also exhibit cytotoxicity at high concentrations, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the use of N-(2-chlorobenzyl)-N-(4-methylphenyl)benzenesulfonamide in scientific research. One potential application of this compound is in the development of metal-based drugs for the treatment of cancer and other diseases. This compound has been shown to exhibit potent antitumor activity, and its ability to bind to metal ions could be exploited for the development of novel metal-based drugs. Another potential application of this compound is in the study of carbonic anhydrase enzymes and their role in various biological processes. This compound could be used as a tool to study the structure-function relationships of carbonic anhydrase enzymes and their potential as drug targets.

Scientific Research Applications

N-(2-chlorobenzyl)-N-(4-methylphenyl)benzenesulfonamide has been extensively used in scientific research as a tool to study the role of sulfonamides in various biological processes. This compound has been shown to inhibit the activity of carbonic anhydrase enzymes, which are involved in the regulation of acid-base balance in the body. This compound has also been used as a ligand for the development of metal-based drugs for the treatment of cancer and other diseases. This compound has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2S/c1-16-11-13-18(14-12-16)22(15-17-7-5-6-10-20(17)21)25(23,24)19-8-3-2-4-9-19/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKVPKAHJIPQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.